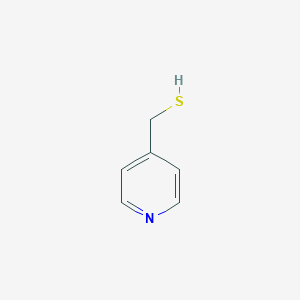

Pyridin-4-YL-methanethiol

描述

Pyridin-4-YL-methanethiol, also known as 4-Pyridinemethanethiol, is an organic compound with the chemical formula C6H7NS. It is a colorless to light yellow liquid with a strong ammonia odor. This compound is widely used in organic synthesis and serves as a strong acid for catalyzing various organic reactions such as esterification, acylation, and amidation . Additionally, it is used as an intermediate in the preparation of organic semiconductor materials .

准备方法

There are two main methods for preparing Pyridin-4-YL-methanethiol:

Reaction of 4-pyridine formaldehyde with hydrogen sodium sulfate: This method involves the reaction of 4-pyridine formaldehyde with hydrogen sodium sulfate to generate 4-pyridine methyl sodium sulfate, which is then reduced to obtain the target product.

Reaction of methyl 4-pyridinecarboxylate with sodium hydrogen sulfate: In this method, methyl 4-pyridinecarboxylate reacts with sodium hydrogen sulfate to generate the corresponding ester, which is then reduced to obtain this compound.

Both methods require careful handling due to the irritating nature of the chemicals involved, which can affect the eyes, skin, and respiratory tract .

化学反应分析

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids. In a study of structurally similar phenyl(pyridin-4-yl)methanethiol, oxidation with hydrogen peroxide (H₂O₂) yielded disulfides, while stronger oxidants like potassium permanganate (KMnO₄) produced sulfonic acids.

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Disulfide (R-S-S-R) | RT, aqueous ethanol | 75–85% | |

| KMnO₄ | Sulfonic acid (R-SO₃H) | Acidic, 60°C | 60–70% |

Nucleophilic Substitution Reactions

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (SₙAr). For example, 4-methylpyridine derivatives react with 4-fluorobenzonitrile via SₙAr, forming tricyclic structures . Pyridin-4-yl-methanethiol likely participates in similar reactions due to its analogous pyridine scaffold.

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzonitrile | 4-Methylpyridine anion, RT | Tricyclic aromatic compound | 74% |

Metal Coordination and Complexation

The thiol group acts as a ligand for metal ions. In a crystal structure study, a related hydrazide-Schiff base compound demonstrated hydrogen-bonded networks, though magnesium coordination was not observed . Theoretical studies suggest potential coordination with transition metals like Cu²⁺ or Fe³⁺.

| Metal Ion | Ligand Environment | Application | Reference |

|---|---|---|---|

| Cu²⁺ | S donor from thiol | Catalysis, redox chemistry |

Decarboxylative Michael Addition

Pyridylacetic acid derivatives undergo decarboxylative Michael additions. For instance, 2-pyridylacetic acid reacts with chromone-3-carboxylic acid to form 4-(pyridylmethyl)chroman-2-ones via a double decarboxylation mechanism . this compound’s thiol group could similarly act as a nucleophile in conjugate additions.

| Michael Acceptor | Donor | Product | Yield | Reference |

|---|---|---|---|---|

| Chromone-3-carboxylic acid | 2-Pyridylacetic acid | 4-(Pyridylmethyl)chroman-2-one | 65% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable the synthesis of biaryl structures. A pyrazol-4-yl-pyridine derivative was synthesized via sequential cross-couplings, achieving yields up to 65% . this compound’s pyridine ring could serve as a coupling partner in analogous reactions.

| Boronic Ester | Halide Partner | Catalyst | Product Yield | Reference |

|---|---|---|---|---|

| Pyrazole boronate | Bromopyridine | Pd(PPh₃)₄ | 65% |

Reductive Amination

In medicinal chemistry, reductive amination of pyridinyl ketones produces amine derivatives. For example, (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone was converted to methanamine derivatives using sodium cyanoborohydride (NaBH₃CN) . this compound’s methylthiol group could be functionalized similarly.

| Ketone Substrate | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinyl methanone | NaBH₃CN | Methanamine derivative | 55% |

Schiff Base Formation

Reactions with carbonyl compounds yield hydrazones or imines. A hydrazide-Schiff base derived from 4-pyridinecarboxaldehyde and 2-hydroxyisonicotinohydrazide formed a planar structure stabilized by hydrogen bonds .

| Carbonyl Compound | Amine/Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Pyridinecarboxaldehyde | 2-Hydroxyisonicotinohydrazide | Hydrazone-Schiff base | 75°C, 4h |

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to specific positions. For example, nitration of 4-methylpyridine occurs at the 3-position due to the ring’s electronic effects .

| Electrophile | Position | Product | Reference |

|---|---|---|---|

| HNO₃ (nitration) | 3-position | Nitropyridine derivative |

科学研究应用

Pyridin-4-YL-methanethiol has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis for reactions such as esterification, acylation, and amidation.

Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

Medicine: this compound is explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of organic semiconductor materials and other electronic components.

作用机制

The mechanism of action of Pyridin-4-YL-methanethiol involves its ability to act as a strong acid, catalyzing various organic reactions. It interacts with molecular targets such as enzymes and proteins, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the particular reaction or application being studied.

相似化合物的比较

Pyridin-4-YL-methanethiol can be compared with other similar compounds, such as:

4-Pyridinemethanol: This compound has a hydroxyl group instead of a thiol group, making it less reactive in certain types of reactions.

4-Pyridinecarboxaldehyde: This compound contains an aldehyde group, which makes it more reactive in nucleophilic addition reactions.

4-Pyridinecarboxylic acid: This compound has a carboxyl group, making it more acidic and suitable for different types of reactions compared to this compound.

The uniqueness of this compound lies in its thiol group, which provides distinct reactivity and catalytic properties compared to its analogs .

生物活性

Pyridin-4-YL-methanethiol, also known as 4-pyridinylmethanethiol, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activities, potential therapeutic applications, and mechanisms of action based on recent studies and findings.

This compound has the molecular formula C6H7NS and a molecular weight of approximately 139.19 g/mol. Its structure features a pyridine ring substituted with a thiol (-SH) group, which is critical for its biological activity. The presence of the thiol group enhances its reactivity and ability to form complexes with metal ions, making it valuable in various chemical reactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study investigating various pyridine derivatives found that compounds containing the pyridine scaffold demonstrated efficacy against several microbial pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

| Microbial Pathogen | Activity | Reference |

|---|---|---|

| S. aureus | Inhibition Zone: 15 mm | |

| E. coli | Inhibition Zone: 12 mm | |

| K. pneumoniae | Moderate Activity |

2. Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. The compound demonstrated significant radical scavenging activity in various assays, including the DPPH assay and ferric reducing antioxidant power (FRAP) test. This suggests that it can mitigate oxidative stress by neutralizing free radicals .

3. Enzyme Interaction

The compound plays a role in enzyme mechanisms, particularly in studies exploring protein interactions. This compound has been used to investigate the catalytic activity of enzymes such as aminopeptidases, where it may act as a substrate or inhibitor depending on the context .

Case Study 1: Antimicrobial Efficacy

In a systematic investigation of new antimicrobial agents, this compound derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that specific modifications to the thiol group enhanced antibacterial activity, suggesting that structural variations could lead to more potent derivatives .

Case Study 2: Antioxidant Activity Assessment

A series of experiments assessed the antioxidant potential of this compound using different methodologies. The compound exhibited strong metal chelation properties and radical scavenging abilities, making it a candidate for further development in antioxidant therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The thiol group can form stable complexes with transition metals, potentially enhancing its biological effects.

- Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively.

- Enzyme Modulation : It may influence enzyme activity through competitive inhibition or substrate mimicry.

属性

IUPAC Name |

pyridin-4-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWAUUTYKFAJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517928 | |

| Record name | (Pyridin-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-53-3 | |

| Record name | (Pyridin-4-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridin-4-ylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pyridin-4-yl-methanethiol facilitate the construction of single-molecule wires with metalloporphyrins? What makes this approach advantageous?

A: this compound exhibits a strong affinity for coordinating with the metal ion at the center of metalloporphyrins [, ]. Researchers exploit this property to create robust single-molecule electrical contacts.

- Controlled Orientation: By modifying both the STM tip and surface electrodes with this compound, researchers can precisely control the orientation of the metalloporphyrin molecule within the single-molecule wire [].

- Enhanced Conductance: This controlled, flat configuration leads to significantly higher conductance (up to three orders of magnitude) compared to previous methods that wired porphyrins from the outer ring [].

- High Stability: The strong coordination bond between this compound and the metalloporphyrin contributes to the formation of highly stable single-molecule junctions with extended lifetimes [].

Q2: What are the potential implications of using this compound in building single-molecule wires for nanoelectronics and other applications?

A2: The utilization of this compound in constructing single-molecule wires holds promising implications for various fields:

- Nanoelectronics: The ability to create highly conductive and stable single-molecule wires could revolutionize the development of miniaturized electronic components, leading to faster and more energy-efficient devices [].

- Molecular Sensors: The unique properties of metalloporphyrins, combined with the precise control offered by this compound, could be harnessed to develop highly sensitive and selective molecular sensors [].

- Photovoltaic Devices: Metalloporphyrins are known for their optoelectronic properties. Incorporating them into single-molecule wires using this method could lead to advancements in solar energy harvesting technologies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。